molecular formula C12H12ClN B2370114 4-Chloro-2,6,8-trimethylquinoline CAS No. 87602-66-2

4-Chloro-2,6,8-trimethylquinoline

Cat. No.: B2370114
CAS No.: 87602-66-2
M. Wt: 205.69
InChI Key: FGGSFRDVXDCVEI-UHFFFAOYSA-N
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Description

4-Chloro-2,6,8-trimethylquinoline is a halogenated heterocyclic compound with the molecular formula C12H12ClN and a molecular weight of 205.68 g/mol It is a derivative of quinoline, characterized by the presence of a chlorine atom and three methyl groups at positions 2, 6, and 8 on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6,8-trimethylquinoline can be achieved through several methods. One common approach involves the reaction of 2,6,8-trimethylquinoline with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions . The reaction typically proceeds as follows:

2,6,8-Trimethylquinoline+Chlorinating AgentThis compound\text{2,6,8-Trimethylquinoline} + \text{Chlorinating Agent} \rightarrow \text{this compound} 2,6,8-Trimethylquinoline+Chlorinating Agent→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6,8-trimethylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as H2O2 or m-CPBA in solvents like acetonitrile or dichloromethane.

Major Products Formed

    Substitution: Formation of 4-amino-2,6,8-trimethylquinoline or 4-thio-2,6,8-trimethylquinoline.

    Oxidation: Formation of this compound N-oxide.

Scientific Research Applications

4-Chloro-2,6,8-trimethylquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2,6,8-trimethylquinoline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication and cell division. The compound’s anticancer properties could be linked to the induction of apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2,7,8-trimethylquinoline
  • 4-Chloro-2,5,7-trimethylquinoline
  • 4-Chloro-6,8-difluoro-2-methylquinoline
  • 4-Hydroxy-2,6,8-trimethylquinoline

Uniqueness

4-Chloro-2,6,8-trimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .

Properties

IUPAC Name

4-chloro-2,6,8-trimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c1-7-4-8(2)12-10(5-7)11(13)6-9(3)14-12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGSFRDVXDCVEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87602-66-2
Record name 87602-66-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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